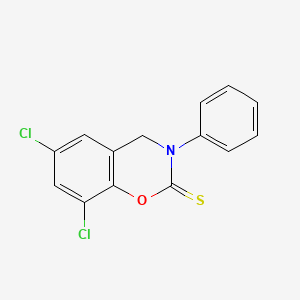
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is a heterocyclic compound that features a benzoxazine ring with thione and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- typically involves the reaction of 2-aminothiophenol with dichlorobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a strong acid such as trifluoromethanesulfonic acid to catalyze the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazine with a thiol group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoxazine with a thiol group.
Substitution: Benzoxazine derivatives with various substituents on the benzene ring.
Aplicaciones Científicas De Investigación
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound is used in the synthesis of polymers and resins with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and pain, thereby exerting its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Benzoxazine-2,4-dione: This compound has a similar benzoxazine ring but with a dione substituent instead of a thione.
3,4-Dihydro-2H-1,3-Benzoxazine: Lacks the thione group and has different chemical properties.
Uniqueness
2H-1,3-Benzoxazine-2-thione, 6,8-dichloro-3,4-dihydro-3-phenyl- is unique due to the presence of both thione and dichloro substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
647849-53-4 |
|---|---|
Fórmula molecular |
C14H9Cl2NOS |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
6,8-dichloro-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H9Cl2NOS/c15-10-6-9-8-17(11-4-2-1-3-5-11)14(19)18-13(9)12(16)7-10/h1-7H,8H2 |
Clave InChI |
REMMNOYSFUPACX-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)Cl)Cl)OC(=S)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
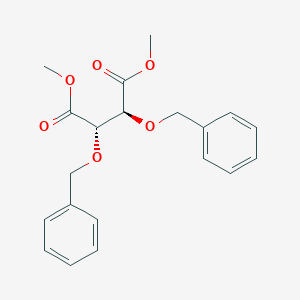

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
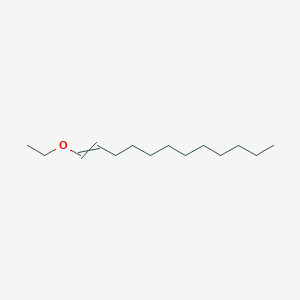
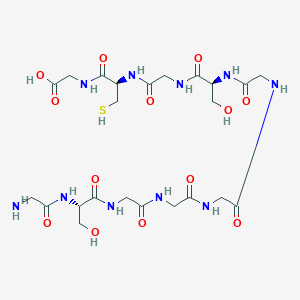
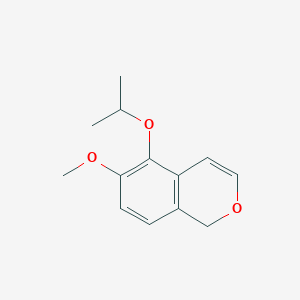
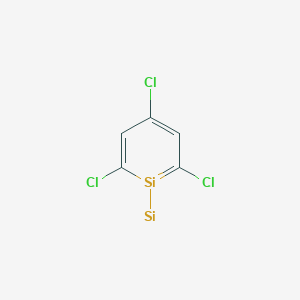
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
